molecular formula C14H23KN2O4 B586559 Oseltamivir Acid Potassium Salt CAS No. 1363339-68-7

Oseltamivir Acid Potassium Salt

Cat. No.: B586559
CAS No.: 1363339-68-7
M. Wt: 322.446
InChI Key: MGDJOHGESXQWMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir Acid Potassium Salt is a derivative of Oseltamivir, an antiviral medication widely known for its efficacy in treating and preventing influenza A and B. Oseltamivir works by inhibiting the neuraminidase enzyme, which is essential for the replication and spread of the influenza virus . The potassium salt form of Oseltamivir Acid is designed to enhance its solubility and stability, making it more effective for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oseltamivir Acid Potassium Salt typically involves the following steps:

    Formation of Oseltamivir Base: Oseltamivir base is synthesized through a series of chemical reactions starting from shikimic acid. This involves multiple steps including protection, oxidation, reduction, and cyclization reactions.

    Conversion to Oseltamivir Acid: The Oseltamivir base is then hydrolyzed to form Oseltamivir Acid.

    Salt Formation: The Oseltamivir Acid is treated with potassium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions: Oseltamivir Acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Oseltamivir Acid Potassium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

Oseltamivir Acid Potassium Salt exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of new viral particles from infected cells. By blocking neuraminidase activity, Oseltamivir prevents the spread of the virus within the host, thereby reducing the severity and duration of the infection .

Comparison with Similar Compounds

Uniqueness of Oseltamivir Acid Potassium Salt:

Biological Activity

Oseltamivir Acid Potassium Salt, commonly known as oseltamivir phosphate, is an antiviral medication primarily used for the treatment and prevention of influenza. This compound acts by inhibiting the neuraminidase enzyme, which is crucial for the viral replication cycle. The biological activity of oseltamivir involves several pharmacological and biochemical mechanisms that are critical for its therapeutic efficacy.

Oseltamivir is a prodrug that is rapidly converted in the liver to its active form, oseltamivir carboxylate (OC). This active metabolite selectively inhibits the neuraminidase enzymes on the surface of influenza viruses, preventing the release of new virions from infected cells. By blocking this enzyme, oseltamivir effectively reduces viral spread within the respiratory tract, thereby alleviating symptoms and shortening the duration of illness.

Pharmacokinetics

The pharmacokinetic profile of oseltamivir reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Oseltamivir is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 80% after oral administration .
  • Metabolism : It is converted to OC predominantly by hepatic esterases. OC is the primary active metabolite and is responsible for the antiviral effects .
  • Distribution : The volume of distribution for OC ranges from 23 to 26 liters, indicating extensive distribution in body tissues .
  • Elimination : Oseltamivir and OC are primarily eliminated via renal excretion. The elimination half-life for oseltamivir is about 1–3 hours, while OC persists longer with a half-life of 6–10 hours .

Inhibition of Neuraminidase

Oseltamivir's primary biological activity is its ability to inhibit viral neuraminidase. Studies have shown that it effectively blocks this enzyme at low nanomolar concentrations, significantly more potent than its effects on human sialidases . This selectivity is crucial as it minimizes potential side effects related to human enzyme inhibition.

StudyNeuraminidase Inhibition (IC50)Comments
Low nanomolar rangeSelectively inhibits viral neuraminidase over human sialidases.
Cmax values: 185.7 nM (oseltamivir phosphate), 1.3 µM (OC)Achieves therapeutic levels in plasma with minimal CNS exposure.

Other Biological Activities

Recent studies have explored additional biological activities of oseltamivir and its derivatives:

  • Acetylcholinesterase Inhibition : Oseltamivir has shown some inhibitory activity against acetylcholinesterase, which may have implications for neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity : Research indicates that certain derivatives of oseltamivir exhibit cytotoxic effects against specific cancer cell lines, suggesting potential applications beyond antiviral therapy .

Case Studies

A review of clinical data highlights the effectiveness and safety profile of oseltamivir in treating influenza:

  • Case Study 1 : A cohort study involving patients treated with oseltamivir showed a significant reduction in hospitalization rates due to influenza-related complications.
  • Case Study 2 : In a randomized controlled trial, patients receiving oseltamivir reported a shorter duration of symptoms compared to those receiving placebo, reinforcing its efficacy in acute influenza management.

Properties

IUPAC Name

potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.K/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);/q;+1/p-1/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDJOHGESXQWMU-LUHWTZLKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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